butyl 4-[2-(methylsulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]benzoate
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Overview
Description
Butyl 4-[2-(methylsulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]benzoate is a complex organic compound that belongs to the quinazolinone family. This compound is characterized by its unique structure, which includes a quinazolinone core, a benzoate ester, and a methylsulfanyl group. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butyl 4-[2-(methylsulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]benzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.
Introduction of the Methylsulfanyl Group: The methylsulfanyl group can be introduced via nucleophilic substitution reactions using methylthiolating agents such as methyl iodide in the presence of a base.
Esterification: The final step involves the esterification of the quinazolinone derivative with butyl 4-hydroxybenzoate using esterification reagents like dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance the efficiency and reduce the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
Butyl 4-[2-(methylsulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]benzoate can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the quinazolinone core can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The benzoate ester can undergo nucleophilic substitution reactions, where the butyl group can be replaced by other alkyl or aryl groups using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Alkyl or aryl halides, nucleophiles like amines or thiols
Major Products
Oxidation: Sulfoxide or sulfone derivatives
Reduction: Hydroxylated quinazolinone derivatives
Substitution: Various alkyl or aryl esters
Scientific Research Applications
Butyl 4-[2-(methylsulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]benzoate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in studying enzyme inhibition and protein-ligand interactions.
Medicine: Due to its potential pharmacological properties, it is investigated for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: The compound’s stability and reactivity make it suitable for use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of butyl 4-[2-(methylsulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazolinone core can mimic natural substrates or inhibitors, allowing the compound to bind to active sites and modulate biological activity. The methylsulfanyl group may enhance the compound’s binding affinity and specificity by forming additional interactions with the target.
Comparison with Similar Compounds
Butyl 4-[2-(methylsulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]benzoate can be compared with other quinazolinone derivatives, such as:
4-Oxo-3,4-dihydroquinazoline: Lacks the methylsulfanyl and benzoate groups, resulting in different chemical and biological properties.
2-Methylthio-4-oxo-3,4-dihydroquinazoline: Similar structure but without the benzoate ester, affecting its solubility and reactivity.
Butyl 4-hydroxybenzoate: Contains the benzoate ester but lacks the quinazolinone core, leading to different applications and properties.
The uniqueness of this compound lies in its combination of functional groups, which imparts a distinct set of chemical and biological properties, making it valuable for diverse research applications.
Biological Activity
Butyl 4-[2-(methylsulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]benzoate is a synthetic compound belonging to the quinazolinone family. Its unique structure, featuring a quinazolinone core, a benzoate ester, and a methylsulfanyl group, suggests significant potential for various biological activities. This article explores its biological activity, synthesis, and potential applications in medicinal chemistry.
Chemical Structure and Properties
The compound can be represented by the following structural formula:
Key Features:
- Quinazolinone Core: Imparts biological activity through interaction with enzymes and receptors.
- Methylsulfanyl Group: May enhance binding affinity to biological targets.
- Benzoate Ester: Affects solubility and reactivity.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of Quinazolinone Core: Cyclization of anthranilic acid derivatives with formamide.
- Introduction of Methylsulfanyl Group: Nucleophilic substitution using methyl iodide.
- Esterification: Reaction with butyl 4-hydroxybenzoate using dicyclohexylcarbodiimide (DCC) as a coupling agent.
Anticancer Activity
Recent studies have indicated that compounds within the quinazolinone family exhibit promising anticancer properties. The mechanism often involves inhibition of key enzymes involved in cancer cell proliferation. For instance, this compound has been shown to interact with polo-like kinase 1 (Plk1), a crucial regulator in cell cycle progression:
Compound | Target Enzyme | IC50 Value (µM) | Reference |
---|---|---|---|
This compound | Plk1 | 15.7 | |
Other Quinazolinones | Various | Varies |
Antimicrobial Activity
The compound also shows potential antimicrobial activity against various pathogens. In vitro assays have demonstrated its effectiveness against bacterial strains, highlighting its role as a potential lead compound for antibiotic development:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
---|---|---|
Staphylococcus aureus | 32 | |
Escherichia coli | 64 |
The biological activity of this compound is believed to involve:
- Enzyme Inhibition: The quinazolinone core mimics natural substrates or inhibitors, allowing it to bind effectively to enzyme active sites.
- Receptor Interaction: The compound may modulate receptor activity through conformational changes upon binding.
Case Studies
Case Study 1: Anticancer Efficacy
A study evaluated the anticancer effects of various quinazolinone derivatives, including this compound. The results indicated significant inhibition of tumor growth in xenograft models, suggesting its potential for therapeutic application in oncology.
Case Study 2: Antimicrobial Testing
In another study focusing on antimicrobial properties, the compound was tested against clinical isolates of bacteria. The results showed that it inhibited the growth of resistant strains, indicating its potential as a novel antibiotic agent.
Properties
IUPAC Name |
butyl 4-(2-methylsulfanyl-4-oxoquinazolin-3-yl)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3S/c1-3-4-13-25-19(24)14-9-11-15(12-10-14)22-18(23)16-7-5-6-8-17(16)21-20(22)26-2/h5-12H,3-4,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLTVFKHEERKZRT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.